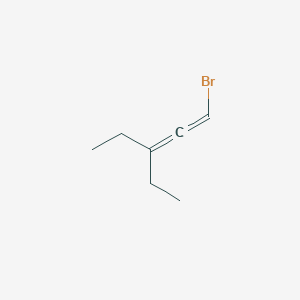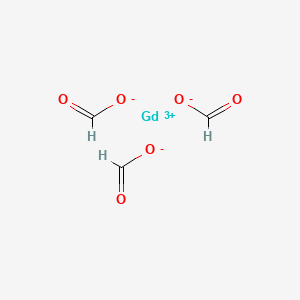
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid is an organic compound with the molecular formula C7H7ClNNaO3S. It is also known by other names such as 5-chloro-4-methylaniline-2-sulfonic acid sodium salt and 5-chloro-p-toluidine-2-sulfonic acid sodium salt . This compound is a white to almost white powder or crystal and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid typically involves the sulfonation of 2-amino-4-chloro-5-methylbenzene. The process includes the following steps:
Sulfonation: 2-amino-4-chloro-5-methylbenzene is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization steps are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include nitrating agents, halogenating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can add halogen atoms to the aromatic ring .
Scientific Research Applications
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical research for studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The amino and sulfonic acid groups allow it to participate in various biochemical pathways, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-5-methylbenzenesulfonic acid: Similar structure but lacks the sodium ion.
5-chloro-4-methylaniline-2-sulfonic acid: Another closely related compound with similar functional groups.
Uniqueness
Sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its sodium salt form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
6274-33-5 |
|---|---|
Molecular Formula |
C7H8ClNNaO3S+ |
Molecular Weight |
244.65 g/mol |
IUPAC Name |
sodium;2-amino-5-chloro-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8ClNO3S.Na/c1-4-2-6(9)7(3-5(4)8)13(10,11)12;/h2-3H,9H2,1H3,(H,10,11,12);/q;+1 |
InChI Key |
NWICWPOKPPBLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)





![Methyl 3-[2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B14738546.png)



![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
![N,N-Diethyl-2-[2-(phenoxymethyl)benzoimidazol-1-YL]ethanamine](/img/structure/B14738559.png)

![Formamide,3-dimethyl-1-triazenyl)phenyl]-](/img/structure/B14738586.png)
